BIX 01294

Descripción general

Descripción

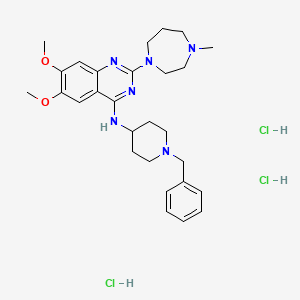

BIX 01294, un derivado de diazepín-quinazolinamina, es un inhibidor selectivo, permeable a las células, de la proteína G9a-like y la metiltransferasa de histona lisina G9a. Es conocido por su capacidad de inhibir selectivamente la generación de histona H3 dimetilada en lisina 9 (H3K9me2), que desempeña un papel crucial en el silenciamiento de genes y la regulación de la estructura de la cromatina .

Aplicaciones Científicas De Investigación

BIX 01294 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como inhibidor selectivo en estudios que involucran metiltransferasas de histonas.

Biología: this compound se emplea en la investigación sobre la regulación de la expresión genética, la estructura de la cromatina y la epigenética.

Mecanismo De Acción

BIX 01294 inhibe la proteína G9a y G9a-like ocupando el sitio de unión a la histona, evitando la interacción con las histonas. Esta inhibición conduce a una reducción en la dimetilación de la histona H3 en lisina 9 (H3K9me2), que es esencial para el silenciamiento de genes y la regulación de la estructura de la cromatina. El compuesto también induce la autofagia y la apoptosis en ciertas células cancerosas, lo que contribuye a su potencial como agente terapéutico .

Análisis Bioquímico

Biochemical Properties

BIX 01294 Trihydrochloride inhibits G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . It has been shown to reduce global levels of H3K9me2, a histone modification associated with gene repression . The compound interacts with the histone methyltransferase EHMT2 (euchromatic histone-lysine N-methyltransferase 2) and reduces H3K9me2 levels in cells .

Cellular Effects

This compound Trihydrochloride has been shown to have significant effects on various types of cells and cellular processes. It can induce autophagy-dependent differentiation of glioma stem-like cells . In human peripheral mononuclear cells, treatment with this compound Trihydrochloride decreased H3K9me2 levels and increased selected mRNA levels .

Molecular Mechanism

The molecular mechanism of this compound Trihydrochloride involves its interaction with histone methyltransferases. It inhibits the activity of G9a and GLP by competing for binding with the amino acids N-terminal of the substrate lysine residue . This leads to a decrease in H3K9me2 levels, thereby affecting gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound Trihydrochloride has been shown to cause a reduction in H3K9me2 levels in primary and recurrent tumor cells over a period of 6 days

Dosage Effects in Animal Models

In animal models, peripheral administration of this compound Trihydrochloride decreased cortical H3K9me2 levels and increased schizophrenia candidate gene expression . The effects of different dosages of this compound in animal models need to be further investigated.

Métodos De Preparación

BIX 01294 se puede sintetizar utilizando un análisis retrosintético y un enfoque de síntesis convergente. Los materiales de partida son ácido 2-amino-4,5-dimetoxi benzoico y urea. La síntesis implica cuatro pasos principales: ciclización, cloración y dos pasos de amonólisis. El paso final no requiere irradiación de microondas y utiliza ácido metanosulfónico como catalizador en condiciones suaves, lo que da como resultado un rendimiento del 75,5% .

Análisis De Reacciones Químicas

BIX 01294 experimenta varias reacciones químicas, que incluyen:

Oxidación y Reducción:

Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando su estructura de diazepín-quinazolinamina.

Reactivos y Condiciones Comunes: El ácido metanosulfónico se utiliza comúnmente como catalizador en la síntesis de this compound.

Productos Principales: El producto principal de estas reacciones es el propio this compound, con posibles subproductos dependiendo de las condiciones específicas de la reacción.

Comparación Con Compuestos Similares

BIX 01294 es único debido a su alta selectividad y potencia como inhibidor de la proteína G9a y G9a-like. Los compuestos similares incluyen:

UNC0638: Otro inhibidor selectivo de la proteína G9a y G9a-like, pero con diferentes perfiles de potencia y selectividad.

GSK343: Un inhibidor selectivo de EZH2, otra metiltransferasa de histonas, que se dirige a diferentes marcas de histonas.

EPZ-6438: Un inhibidor selectivo de EZH2, utilizado en aplicaciones de investigación similares pero con una especificidad de objetivo diferente

This compound destaca por su inhibición específica de la proteína G9a y G9a-like, lo que lo convierte en una herramienta valiosa en la investigación epigenética y las posibles aplicaciones terapéuticas.

Propiedades

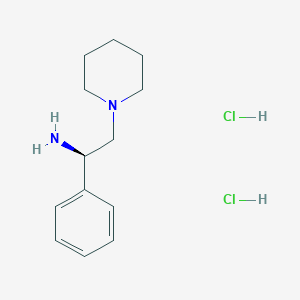

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-6,7-dimethoxy-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-4-amine;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N6O2.3ClH/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-3)25(35-2)18-23(24)27(31-28)29-22-10-14-33(15-11-22)20-21-8-5-4-6-9-21;;;/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMURUEPQXKJIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)CC5=CC=CC=C5)OC)OC.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Cl3N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701017374 | |

| Record name | BIX 01294 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392399-03-9 | |

| Record name | BIX-01294 trihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392399039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIX 01294 trihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701017374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BIX-01294 trihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57HBY4AC4W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

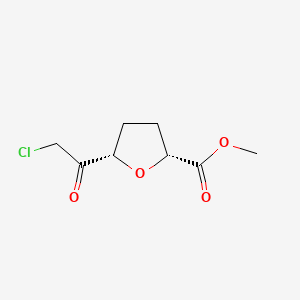

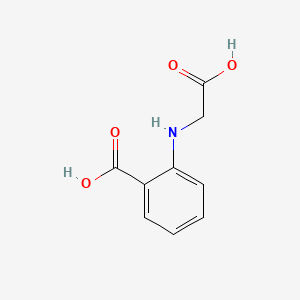

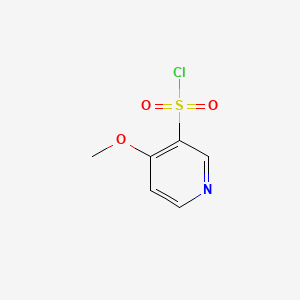

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of BIX 01294?

A1: this compound acts as a substrate-competitive inhibitor of EHMT2 and EHMT1. [] This means it competes with the natural substrate, histone H3, for binding to the active site of these enzymes.

Q2: What are the downstream effects of this compound inhibiting EHMT2/GLP?

A2: Inhibition of EHMT2/GLP by this compound primarily results in a decrease in the levels of histone H3 lysine 9 dimethylation (H3K9me2) [, ], a repressive epigenetic mark associated with transcriptional silencing. This can lead to:

- Reactivation of silenced genes: this compound can reactivate the expression of tumor suppressor genes and other genes involved in cell cycle regulation, apoptosis, and differentiation. [, , , , , , ]

- Induction of apoptosis and autophagy: this compound can induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process) in various cancer cell lines. [, , , , ]

- Inhibition of cell proliferation, migration, and invasion: this compound treatment has been shown to reduce the growth, movement, and invasive potential of various cancer cells. [, , , , ]

- Sensitization to other therapeutic agents: this compound can enhance the efficacy of other anti-cancer therapies, such as TRAIL and melphalan. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: this compound trihydrochloride has the molecular formula C19H25N5O2 • 3HCl and a molecular weight of 456.8 g/mol.

Q4: How do structural modifications of this compound affect its activity?

A4: Studies exploring this compound analogues reveal that specific structural modifications can alter its activity and selectivity:

- Desmethoxyquinazolines: Replacing methoxy groups with other substituents can lead to a loss of EHMT2/GLP inhibitory activity while gaining selectivity towards DNA methyltransferase DNMT3A. []

- Modifications affecting interaction with substrate arginine: Replacing hydrophobic segments with guanidine groups mimicking arginine can enhance binding affinity and potentially increase potency. []

Q5: What types of in vitro assays have been used to study this compound's effects?

A5: Researchers have employed various in vitro assays to investigate this compound, including:

- Cell viability and proliferation assays: Assess the impact of this compound on cell survival and growth. [, , , , , ]

- Apoptosis and autophagy assays: Determine the ability of this compound to induce cell death pathways. [, , , ]

- Cell migration and invasion assays: Evaluate the influence of this compound on the metastatic potential of cancer cells. [, , ]

- Chromatin immunoprecipitation (ChIP) assays: Examine the binding of specific proteins or histone modifications to DNA regions. [, , , ]

- Reporter gene assays: Analyze the effect of this compound on the expression of specific genes. []

Q6: Has this compound been tested in animal models?

A6: Yes, this compound has been investigated in several animal models, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

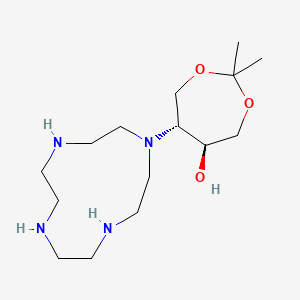

![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)